Allylcyclopentane
Description
Foundational Aspects and Structural Features Relevant to Reactivity
Allylcyclopentane is an organic compound with the chemical formula C₈H₁₄. wikipedia.org Its structure consists of a five-membered cyclopentane (B165970) ring attached to an allyl group (-CH₂-CH=CH₂). cymitquimica.com The presence of the allyl group, with its carbon-carbon double bond, is the primary determinant of the molecule's reactivity. cymitquimica.com This double bond can participate in a variety of addition reactions, while the adjacent allylic C-H bonds are susceptible to abstraction, leading to the formation of resonance-stabilized radicals. frontiersin.org
The cyclopentane ring, while generally considered saturated and relatively unreactive, can influence the reactivity of the allyl group through steric and electronic effects. The molecule is stable under normal conditions but is classified as a highly flammable liquid. thermofisher.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (Prop-2-en-1-yl)cyclopentane wikipedia.org |
| CAS Number | 3524-75-2 wikipedia.org |
| Molecular Formula | C₈H₁₄ wikipedia.org |
| Molar Mass | 110.20 g/mol nih.gov |
| Appearance | Colorless to light yellow liquid thermofisher.com |
| Boiling Point | 125.9 °C to 127 °C wikipedia.org |
| Density | 0.792 - 0.793 g/cm³ wikipedia.org |
| Refractive Index | 1.440 - 1.4412 wikipedia.orgsigmaaldrich.com |
| Enthalpy of Formation (ΔfH°) | -64.5 kJ/mol pearson.comdornshuld.com |
| Gibbs Free Energy of Formation (ΔfG°) | -24.1 kJ/mol dornshuld.com |
Evolution of Research Interest in Cycloalkane Derivatives with Unsaturated Side Chains
The study of cycloalkane derivatives with unsaturated side chains has been a subject of ongoing interest in organic chemistry. These compounds serve as valuable substrates for investigating reaction mechanisms and as precursors for the synthesis of more complex molecules. ontosight.ai The presence of both saturated and unsaturated components within the same molecule allows for selective chemical transformations, a key strategy in modern synthetic chemistry. researchgate.net
Initial research often focused on fundamental reactions such as additions to the double bond and substitutions at the allylic position. More recently, interest has expanded to include metal-catalyzed reactions, such as intramolecular cyclizations, which can generate complex polycyclic structures in a single step. researchgate.net For instance, the cyclization of unsaturated acetals and ketals catalyzed by metal triflates has been shown to be an efficient method for preparing highly functionalized carbocycles. researchgate.net
Furthermore, the study of the thermodynamic properties of these molecules provides crucial data for understanding their stability and reactivity. nist.gov The unique electronic and structural features of compounds like this compound also make them subjects of interest in computational chemistry studies, which can provide insights into reaction pathways and molecular properties. frontiersin.org The synthesis of derivatives such as 2-allylcyclopentane-1,3-dione highlights their utility as building blocks in the total synthesis of complex natural products. sioc-journal.cn
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the vinyl protons of the allyl group and the aliphatic protons of the cyclopentane ring. chemicalbook.com |
| ¹³C NMR | Distinct peaks for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the cyclopentane ring and the allylic CH₂ group. chemicalbook.com |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the alkene and alkane groups, and a C=C stretching vibration for the double bond. nih.govnist.gov |
| Mass Spectrometry | A molecular ion peak corresponding to the molar mass of the compound. nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enylcyclopentane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIDGVQVYHCGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID20188733 | |
| Record name | Allylcyclopentane | |
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Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-75-2 | |
| Record name | Allylcyclopentane | |
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| Record name | Allylcyclopentane | |
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| Record name | Allylcyclopentane | |
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| Record name | Allylcyclopentane | |
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Synthetic Methodologies and Preparation of Allylcyclopentane
Classical and Organometallic Synthetic Routes to Allylcyclopentane
Traditional and organometallic-based syntheses remain fundamental for the preparation of this compound. These methods often rely on the reaction of well-defined organometallic reagents with suitable electrophiles.
Grignard Reagent-Mediated Approaches to this compound Synthesis
A well-established and direct method for synthesizing this compound involves the use of a Grignard reagent. This approach capitalizes on the nucleophilic character of the organomagnesium compound, which readily attacks an electrophilic allyl source.
Specifically, cyclopentylmagnesium bromide, prepared from the reaction of cyclopentyl bromide with magnesium metal, serves as the cyclopentyl nucleophile. lookchem.compearson.compearson.com This Grignard reagent is then reacted with an allyl halide, typically allyl bromide. lookchem.compearson.com The reaction is generally conducted in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. lookchem.comjove.com The nucleophilic carbon of the cyclopentylmagnesium bromide displaces the bromide ion from allyl bromide in a standard SN2 reaction, forming the new carbon-carbon bond and yielding this compound. One documented procedure involves the addition of allyl bromide to a refluxing solution of cyclopentylmagnesium bromide in ether, followed by an acidic workup to decompose the magnesium salts, affording this compound in a 70.5% yield. lookchem.com
Table 1: Grignard Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield |
|---|---|---|---|---|
| Cyclopentylmagnesium bromide | Allyl bromide | Diethyl ether | Reflux, then 6 N HCl workup | 70.5% lookchem.com |
Palladium-Catalyzed Synthetic Strategies for this compound Formation
Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction, offer a powerful and versatile alternative for the synthesis of allylated compounds, including this compound. organic-chemistry.orgnih.govmdpi.com This methodology involves the reaction of a nucleophile with an allylic substrate that contains a leaving group, catalyzed by a palladium(0) complex. organic-chemistry.org
In the context of this compound synthesis, a cyclopentyl-based nucleophile can be coupled with an allylic electrophile. For instance, a preformed cyclopentyl nucleophile, such as a cyclopentyl-containing enolate or a "soft" carbon nucleophile, could be reacted with a compound like allyl acetate (B1210297) in the presence of a palladium(0) catalyst. organic-chemistry.orgorgsyn.org The general mechanism of the Tsuji-Trost reaction begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, forming an η² π-allyl complex. organic-chemistry.org This is followed by oxidative addition, where the leaving group is expelled to generate a cationic η³ π-allyl palladium complex. organic-chemistry.org The cyclopentyl nucleophile then attacks this complex, typically at one of the terminal carbons of the allyl moiety, to form the desired product and regenerate the Pd(0) catalyst. organic-chemistry.org The choice of ligands on the palladium catalyst is critical for controlling the reaction's efficiency and selectivity. acs.org
Alternatively, palladium-catalyzed C-H functionalization represents a more advanced strategy, where a C-H bond on cyclopentane (B165970) is directly allylated. snnu.edu.cnnih.gov
Olefin Metathesis in this compound Synthesis
Olefin metathesis has emerged as a highly efficient and atom-economical method for forming carbon-carbon double bonds. libretexts.org This catalytic reaction can be applied to the synthesis of this compound, particularly through cross-metathesis.
Ruthenium-Based Catalysis for Terminal Alkene Generation from Internal Olefins
Ruthenium-based catalysts, such as the Grubbs and Schrock catalysts, are the workhorses of modern olefin metathesis due to their high activity and tolerance of various functional groups. libretexts.org The synthesis of this compound can be envisioned via a cross-metathesis (CM) reaction between cyclopentene (B43876) and an appropriate allyl partner. For example, reacting cyclopentene with a terminal alkene like 1,4-pentadiene (B1346968) under ruthenium catalysis could potentially yield this compound, although controlling selectivity in such reactions can be challenging.
A more controlled approach involves the ethenolysis of a substituted cyclopentene derivative. Ethenolysis is a specific type of cross-metathesis where a larger olefin is reacted with ethylene (B1197577) to cleave an internal double bond and generate terminal alkenes. nobelprize.org For instance, a suitably substituted cyclopentene could undergo ring-opening cross-metathesis with ethylene, catalyzed by a ruthenium complex, to generate a diene which could then be further manipulated or directly form a fragment leading to this compound. The driving force for many metathesis reactions is the removal of a volatile byproduct, such as ethylene gas. nobelprize.org
Mechanistic Considerations in Metathesis Reactions Yielding this compound
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. nobelprize.orgnih.gov This catalytic cycle is initiated by the formation of a reactive 14-electron ruthenium alkylidene intermediate from the more stable 16-electron precatalyst, often through the dissociation of a phosphine (B1218219) ligand. nih.govresearchgate.netpitt.edu
The key steps of the catalytic cycle are as follows:
Olefin Coordination: The substrate alkene (e.g., cyclopentene) coordinates to the 14-electron ruthenium alkylidene complex. nih.gov
[2+2] Cycloaddition: The coordinated alkene undergoes a [2+2] cycloaddition with the metal alkylidene to form a four-membered ring intermediate known as a metallacyclobutane. nobelprize.orgmdpi.com This step is a defining feature of the Chauvin mechanism.
[2+2] Cycloreversion: The metallacyclobutane intermediate then fragments in a retro-[2+2] cycloaddition. This cleavage can occur in a productive manner, releasing a new olefin product and a new ruthenium alkylidene complex. nobelprize.orgnih.gov
Catalyst Regeneration: The newly formed ruthenium alkylidene can then react with the second olefin substrate (e.g., the allyl source in a cross-metathesis), repeating the cycloaddition/cycloreversion sequence to form the final product, this compound, and regenerate the initial catalytic species to continue the cycle. nobelprize.org
Functionalization and Derivatization Strategies involving this compound
The chemical reactivity of this compound is dominated by its allyl group, which contains a readily accessible carbon-carbon double bond. This functional group serves as a handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
A primary functionalization pathway is the hydroboration-oxidation reaction. research-solution.commasterorganicchemistry.comwikipedia.org This two-step process converts the terminal alkene of this compound into a primary alcohol. wvu.edu In the first step, borane (B79455) (BH₃), often used as a complex with THF, adds across the double bond in a syn-addition. wikipedia.orgwvu.edu The boron atom adds to the terminal carbon, and a hydrogen atom adds to the internal carbon, following anti-Markovnikov regioselectivity. wikipedia.orgwvu.edu In the second step, the resulting organoborane is oxidized, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), to replace the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.comwvu.edu This reliably produces 3-cyclopentylpropan-1-ol.
Another key derivatization is the epoxidation of the double bond. rsc.orgwikipedia.org This reaction introduces a three-membered epoxide ring and can be accomplished using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction of this compound with an epoxidizing agent yields (cyclopentylmethyl)oxirane. This epoxide is a versatile intermediate itself, susceptible to ring-opening by various nucleophiles to generate a range of 1,2-difunctionalized products.
Table 2: Key Derivatization Reactions of this compound
| Reaction | Reagents | Product |
|---|---|---|
| Hydroboration-Oxidation | 1. BH₃•THF2. H₂O₂, NaOH | 3-Cyclopentylpropan-1-ol wikipedia.orgwvu.edu |
| Epoxidation | m-CPBA | (Cyclopentylmethyl)oxirane rsc.orgwikipedia.org |
Direct Allylation Reactions of Alcohols for this compound Derivatives
The direct allylation of alcohols represents an efficient and atom-economical approach to forming carbon-carbon bonds. This method avoids the pre-functionalization of the alcohol, which is often required in traditional synthetic routes. sioc-journal.cn The direct substitution of the hydroxyl group with an allyl nucleophile can be promoted by various catalysts.
Homogeneous catalysis using Lewis acids is a prominent method for direct allylation. For instance, scandium triflate (Sc(OTf)₃) in nitromethane (B149229) has demonstrated excellent catalytic activity for the direct allylation of a range of alcohols, including benzylic, propargylic, allylic, and some aliphatic alcohols, using allyltrimethylsilane (B147118) as the allylating agent. nih.govacs.org This process is believed to proceed through the activation of the alcohol by the Lewis acid, facilitating the nucleophilic attack by the allylsilane.
Another powerful approach involves the use of transition metal catalysts. Palladium-catalyzed reactions, in particular, have been extensively developed. These reactions often involve the in-situ generation of an active allylating agent from an allyl alcohol precursor. For example, a one-pot procedure has been designed that integrates the palladium-pincer complex-catalyzed borylation of allyl alcohols to form transient allyl boronic acid derivatives. nih.gov These intermediates are sufficiently stable to react with various electrophiles, including those derived from alcohols, under mild conditions. nih.gov This method is highly regio- and stereoselective, allowing for the synthesis of complex products with high precision. nih.gov
The choice of catalyst and allylating agent can significantly influence the reaction's outcome, including yield and selectivity. The table below summarizes representative examples of direct allylation reactions of alcohols that can lead to allylic products, which are precursors or analogues of this compound derivatives.
| Catalyst System | Alcohol Substrate | Allylating Agent | Product | Yield (%) | Reference |
| Sc(OTf)₃ | 4-Chlorobenzyl alcohol | Allyltrimethylsilane | 1-Chloro-4-(pent-4-en-2-yl)benzene | 96 | nih.govacs.org |
| Sc(OTf)₃ | 4-Methoxybenzyl alcohol | Allyltrimethylsilane | 1-Methoxy-4-(pent-4-en-2-yl)benzene | 95 | nih.gov |
| Sc(OTf)₃ | 4-Fluorobenzyl alcohol | Allyltrimethylsilane | 1-Fluoro-4-(pent-4-en-2-yl)benzene | 90 | acs.org |
| Pd-pincer complex / B₂(OH)₄ | Allyl alcohol/Aldehyde | In-situ generated allyl boronate | Homoallyl alcohol | Not specified | nih.gov |
Cycloaddition Reactions for Substituted Cyclopentane Formation from Allyl-containing Precursors
Cycloaddition reactions offer a powerful strategy for the construction of cyclic systems, including the cyclopentane ring. By utilizing precursors that already contain an allyl group, these reactions can directly lead to substituted cyclopentanes.
A significant class of these reactions is the [3+2] cycloaddition, which involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of this compound synthesis, allyl-containing species can act as the three-carbon component. For example, allyl cations can undergo cycloaddition with alkenes. baranlab.org This reaction is thought to occur in a stepwise manner, with the regioselectivity being determined by the stability of the intermediate carbocation. baranlab.org
Palladium-catalyzed formal [3+2] cycloaddition reactions have emerged as a versatile method for synthesizing highly functionalized cyclopentanes. nih.gov A notable example is the reaction of vinyl cyclopropanes with electron-poor olefins. In this process, the palladium catalyst facilitates the opening of the cyclopropane (B1198618) ring to form a zwitterionic π-allyl palladium intermediate, which then reacts with the olefin to construct the cyclopentane ring. nih.govacs.org This methodology allows for the creation of multiple stereocenters in a single step with high levels of enantio- and diastereoselectivity. nih.gov
Radical-mediated [3+2] cycloadditions also provide a pathway to cyclopentane derivatives. Homoallyl radical precursors, such as dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, can react with alkenes through an iodine atom transfer mechanism to yield functionalized cyclopentanes. researchgate.net These reactions proceed smoothly and can generate complex polycyclic structures. researchgate.net
The following table presents examples of cycloaddition reactions that utilize allyl-containing precursors to form substituted cyclopentane rings.
| Reaction Type | Precursors | Catalyst/Reagent | Product | Yield (%) | Reference |
| Cationic [3+2] Cycloaddition | Allyl cation precursor, Alkene | ZnCl₂ | Substituted cyclopentane | 81-86 | baranlab.org |
| Pd-catalyzed formal [3+2] Cycloaddition | Vinyl cyclopropane, Alkylidene azlactone | Palladium catalyst with chiral ligand | Highly functionalized chiral amino acid derivative | High | nih.gov |
| Radical [3+2] Cycloaddition | Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, Alkene | Et₃B or visible light photoredox catalyst | Functionalized cyclopentane derivative | Good | researchgate.net |
| Pd-catalyzed [3+2] Cycloaddition | Allyl acetate derivative (TMM precursor), Dimethyl fumarate | Pd(0) catalyst | Methylene cyclopentane | Not specified | acs.org |
Reaction Chemistry and Mechanistic Investigations of Allylcyclopentane
Radical Reactions of Allylcyclopentane
The allylic hydrogen atoms of this compound are susceptible to abstraction, initiating radical-based reactions. These processes are fundamental to polymerization and functionalization pathways.
The initiation of many radical reactions involving allyl compounds begins with a hydrogen abstraction (HAT) process. nih.gov This step is crucial for generating the primary allyl radicals necessary for subsequent propagation steps. nih.govnih.gov In this process, a hydrogen atom is transferred from the α-methylene group of the allyl monomer to a radical initiator, often the triplet state of a photoinitiator. frontiersin.orgresearcher.lifenih.gov
Quantum chemistry studies have been employed to elucidate the mechanism and energetics of hydrogen abstraction from various allyl-type monomers. frontiersin.orgresearcher.lifenih.gov In one such study, the reactivity of several allyl monomers, including a cyclopentane (B165970) derivative (4-cyclopentane olefin, CYC), was compared. nih.gov The activation energy (Ea) for the hydrogen abstraction step serves as a key indicator of reactivity. nih.gov Theoretical calculations have shown that the activation energies for hydrogen abstraction from allyl ethers are generally lower than those for analogous allyl alkanes, indicating higher reactivity for the ether compounds. nih.govnih.gov The study highlighted that for each type of photoinitiator, the order of activation energy was consistently CYC > OCT > ACE > ABE, suggesting that the cyclic alkane structure of this compound is less reactive towards hydrogen abstraction than allyl ethers under these conditions. nih.gov
Table 1: Calculated Activation Energies (Ea) for Hydrogen Abstraction from Allyl Monomers by Thioxanthone-based Photoinitiators
| H-donor Monomer | H-acceptor Photoinitiator | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| 4-cyclopentane olefin (CYC) | Thioxanthone (TX) | 13.91 |
| 4-cyclopentane olefin (CYC) | 2-chloro-thioxanthone (CTX) | 13.56 |
| 4-cyclopentane olefin (CYC) | 2-isopropylthioxanthone (ITX) | 14.45 |
| Allyl cyclopentane ether (ACE) | Thioxanthone (TX) | 12.27 |
| Allyl cyclopentane ether (ACE) | 2-chloro-thioxanthone (CTX) | 12.56 |
| Allyl cyclopentane ether (ACE) | 2-isopropylthioxanthone (ITX) | 12.84 |
Data sourced from computational studies on hydrogen abstraction reactions. nih.gov
While traditional thermal polymerization of allyl compounds often results in low yields and low molecular weight polymers due to degradative chain transfer, photodriven radical reactions offer a more efficient alternative. nih.govfrontiersin.orga-z.lu A notable example is the photodriven radical-mediated [3+2] cyclization (PRMC) mechanism. frontiersin.orga-z.lu This process effectively minimizes degradative chain transfer, enabling the synthesis of high molecular weight polymers. frontiersin.orgresearcher.life
The PRMC mechanism is initiated by the hydrogen abstraction described previously, forming a primary allyl radical. nih.gova-z.lu This radical then engages in a [3+2] cyclization reaction with a second allyl monomer, initiating a chain-growth process. nih.govfrontiersin.org Theoretical calculations using density functional theory (DFT) have shown that the activation energy for the transition state of this cyclization is under 25 kcal/mol, with a driving force of approximately -6 kcal/mol, indicating that the reaction can proceed spontaneously. a-z.lu This mechanism represents a significant advancement, allowing for the activation of otherwise inert monomers for polymerization at low temperatures. a-z.lu
Hydrogen Abstraction Processes in this compound and Related Monomers
Isomerization Reactions of this compound
The terminal double bond of this compound can be catalytically isomerized to form more thermodynamically stable internal alkenes. This transformation is of significant interest for the synthesis of fine chemicals.
Tris(pentafluorophenyl)borane, B(C6F5)3, has emerged as an effective metal-free catalyst for the E-selective isomerization of terminal alkenes. cardiff.ac.ukbath.ac.uk Research has demonstrated that this compound can be successfully isomerized using a catalytic amount of B(C6F5)3 at elevated temperatures. cardiff.ac.uk The reaction typically yields the more stable internal alkene isomers as the major products. cardiff.ac.uk
The general protocol for this transformation involves heating the alkene substrate with a catalytic loading of B(C6F5)3 in a suitable solvent. bath.ac.uk Studies on the isomerization of allylbenzene (B44316), a related substrate, show high conversion and selectivity for the E-isomer under optimized conditions. bath.ac.uk This methodology is applicable to a wide range of substrates, providing a transition-metal-free route to valuable internal alkenes. cardiff.ac.ukcardiff.ac.uk
Table 2: Representative Conditions for B(C6F5)3-Catalyzed Isomerization of Allylbenzene
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|---|
| B(C6F5)3 | 10 | Toluene | 150 | 24 | 97 | 94:6 |
| None | 0 | Toluene | 150 | 24 | 0 | - |
Data adapted from studies on allylbenzene isomerization. bath.ac.uk
Several mechanistic pathways have been proposed for the B(C6F5)3-catalyzed isomerization of alkenes. cardiff.ac.uk Computational and synthetic studies suggest that multiple competing mechanisms may be operative. cardiff.ac.uk The proposed pathways include:
Hydride Abstraction: The borane (B79455) catalyst abstracts a hydride from the substrate to form a carbocationic intermediate, which can then rearrange before the hydride is returned. cardiff.ac.uk
1,2-Hydride Shift: A direct intramolecular shift of a hydride ion. cardiff.ac.uk
1,3-Hydride Shift: A concerted process involving the migration of a hydride from the gamma position to the alpha position of the allyl system. cardiff.ac.uk
Hydroboration/Retro-hydroboration: This sequence involves the addition of a borane across the double bond, followed by elimination to form the isomerized alkene. rsc.org
Computational studies at the M06-2X/def2-TZVPP level of theory have been used to investigate the transition states for the hydride abstraction and 1,2-hydride shift pathways, indicating that these processes have comparable and relatively low energy barriers. cardiff.ac.uk Further mechanistic work involving crossover experiments in related systems suggests that the isomerization of allylic borane diastereomers is an intramolecular process. ua.es
Borane-Promoted Catalytic Alkene Isomerization of this compound
Transition Metal-Catalyzed Transformations of this compound
As a terminal alkene, this compound is a suitable substrate for a wide array of powerful transition metal-catalyzed reactions. sigmaaldrich.commdpi.com These transformations enable the efficient and selective synthesis of complex molecules from simple precursors. mdpi.comnih.gov While specific studies focusing exclusively on this compound are not prevalent, the known reactivity of terminal alkenes provides a strong basis for its potential transformations.
Catalytic approaches for alkene isomerization have been developed using a broad range of catalysts based on precious metals like ruthenium, rhodium, and palladium, as well as earth-abundant metals such as iron, cobalt, and manganese. bath.ac.ukacs.orgchemrxiv.org For instance, manganese(I) borohydride (B1222165) complexes have been shown to effectively catalyze the isomerization of terminal alkenes to the corresponding internal E-alkenes at room temperature. acs.orgchemrxiv.org Ruthenium complexes are also highly active catalysts for the isomerization of allylic alcohols, a related class of compounds. uu.nl
Beyond isomerization, other key transformations applicable to this compound include:
Hydroboration: This reaction, often catalyzed by cobalt or rhodium complexes, can be coupled with isomerization to achieve remote functionalization, installing a boron atom at a site distal to the original double bond. nsf.gov
Cross-Coupling Reactions: The terminal alkene can participate in Heck-type reactions, coupling with aryl or vinyl halides in the presence of a palladium catalyst to form substituted alkenes. mdpi.com
Metathesis: Using ruthenium-based Grubbs catalysts or Schrock-type molybdenum catalysts, this compound could undergo self-metathesis or cross-metathesis with other olefins, leading to the formation of new C=C bonds. mdpi.com
Hydrozirconation: This reaction involves the addition of the Schwartz reagent (Cp2ZrHCl) across the double bond to form an alkenylzirconocene, which is a versatile intermediate for further synthetic transformations. researchgate.net
These catalytic methods highlight the synthetic versatility of the allyl group in this compound, making it a valuable building block in organic synthesis. sigmaaldrich.commdpi.com
Heck Reaction of this compound
The Heck reaction, a cornerstone of carbon-carbon bond formation, has been explored with this compound using different transition metal catalysts. organic-chemistry.org These studies have provided a deeper understanding of the factors controlling the reaction's selectivity and the potential for double bond migration.
Recent advancements have demonstrated the potential of gold catalysis in Heck-type reactions, a domain traditionally dominated by palladium. researchgate.netchemistryviews.org A gold-catalyzed Heck reaction has been reported, proceeding through a ligand-enabled Au(I)/Au(III) redox cycle. researchgate.netnih.gov This methodology is significant as it showcases elementary organometallic steps like migratory insertion and β-hydride elimination within gold chemistry for the first time. researchgate.netchemistryviews.orgnih.gov
A key feature of this gold-catalyzed reaction is its ability to overcome limitations associated with other transition metal-catalyzed Heck reactions, such as the need for specialized substrates and the formation of regioisomeric mixtures due to "chain-walking". researchgate.netchemistryviews.orgchemrxiv.org The gold catalyst system offers complementary regioselectivity, favoring the formation of allylic products over styrenyl products when reacting with long-chain aliphatic alkenes like this compound. researchgate.netchemistryviews.org This preference is attributed to the selective β-hydride elimination from the Au(III)-alkyl intermediate. chemistryviews.orgchemrxiv.org
The proposed mechanism involves the oxidative addition of an aryl iodide to a cationic Au(I) complex to form a Au(III) intermediate. chemrxiv.org Subsequent coordination of the alkene, such as this compound, is followed by migratory insertion of the alkene into the Au(III)-aryl bond. chemrxiv.orgchemrxiv.orgchemrxiv.org Finally, β-hydride elimination yields the allylic product and regenerates the active catalyst. chemrxiv.org DFT studies have suggested that strong κ1-C coordination between the gold center and the ipso-aryl carbon in the transition state is crucial for achieving the observed regioselectivity towards the allylic product. chemistryviews.org It has been suggested, however, that this reaction may be a two-stage process where the gold catalyst is only involved in the initial heteroarylation, with the subsequent steps being driven by acid catalysis. nih.gov
Table 1: Gold-Catalyzed Heck Reaction of Aryl Iodides with Alkenes
| Entry | Alkene | Aryl Iodide | Product(s) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| 1 | This compound | 2-iodonaphthalene | Allylic and styrenyl | 45 | 6:1 |
| 2 | 1-Allylcyclohexane | 2-iodonaphthalene | Allylic and styrenyl | - | - |
| 3 | 1-Allyladamantane | 2-iodonaphthalene | Allylic and styrenyl | - | - |
| 4 | Allylbenzene | 2-iodonaphthalene | Allylic and styrenyl | 45 | 6:1 |
Data sourced from a study on gold-catalyzed Heck reactions. researchgate.net
Palladium remains the most widely used catalyst for the Heck reaction. libretexts.org When this compound is used as a substrate in palladium-catalyzed Heck reactions, a significant challenge is controlling the regioselectivity and preventing the migration of the carbon-carbon double bond along the alkyl chain. researchgate.netthieme-connect.com
The use of a specific palladium-tetraphosphine catalyst system, cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane/[Pd(C3H5)Cl]2, has been shown to efficiently catalyze the Heck reaction of various aryl halides with branched alkenes, including this compound. researchgate.netthieme-connect.com Under optimized conditions, this system can achieve selectivities of 70-80% for the desired (E)-1-arylalk-1-ene products. researchgate.netthieme-connect.com In some instances, selectivities as high as 97% have been observed. researchgate.netthieme-connect.com
The degree of double bond migration is influenced by several factors, including the reaction conditions, the nature of the substituents on the aryl halide, and the structure of the alkene. researchgate.netthieme-connect.com For instance, the ramification of the alkyl chain in the alkene plays a crucial role in determining the extent of isomerization. researchgate.netthieme-connect.com The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The addition of a base is necessary to regenerate the Pd(0) catalyst. libretexts.org The control of double bond migration in these reactions is critical for the synthesis of specific isomers. nih.gov
Table 2: Palladium-Catalyzed Heck Reaction of Aryl Bromides with this compound
| Entry | Aryl Bromide | Catalyst System | Selectivity for (E)-1-arylalk-1-ene |
|---|---|---|---|
| 1 | Various | cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane/[Pd(C3H5)Cl]2 | 70-80% (in most cases) |
| 2 | Specific cases | cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane/[Pd(C3H5)Cl]2 | up to 97% |
Data reflects general findings from studies on palladium-catalyzed Heck reactions with branched alkenes. researchgate.netthieme-connect.com
Gold-Catalyzed Heck Reactions: Redox Catalysis and Migratory Insertion Pathways with this compound
Other Catalytic Reactions Involving the this compound Moiety
Beyond the Heck reaction, the this compound moiety can participate in other catalytic transformations. For example, palladium-catalyzed double-bond migration in unsaturated hydrocarbons can be accelerated by the addition of a second catalyst like tantalum chloride. rsc.org This process proceeds through the generation of a π-allyl palladium species. rsc.org
Furthermore, the allyl group itself is a versatile functional handle. For instance, catalytic deallylation of substituted allylmalonates can be achieved using nickel or ruthenium phosphine (B1218219) complexes in the presence of triethylaluminum. nih.gov This reaction demonstrates the selective cleavage of a carbon-carbon bond, highlighting the potential for using the allyl group as a protecting group for acidic protons in certain synthetic contexts. nih.gov Metallaphotoredox catalysis has also emerged as a powerful tool for carbon-carbon bond formation, including the allylation of aldehydes, which is mechanistically relevant to reactions involving allylic moieties. nih.gov
Polymerization and Copolymerization Behavior of Allylcyclopentane
Homopolymerization Studies of Allylcyclopentane
The synthesis of poly(this compound) through homopolymerization has been a subject of research, particularly exploring the stereochemical control of the polymer chain.
Metallocene catalysts have proven effective in controlling the stereochemistry of polyolefins. In the case of this compound, syndiospecific polymerization has been successfully achieved using certain metallocene catalysts. researchgate.net For instance, research has shown that homopolymers of this compound, when polymerized with a specific syndiospecific metallocene catalyst, exhibit high syndiotacticity. researchgate.netresearchgate.net This high degree of stereoregularity is a key factor influencing the polymer's properties.
One study utilized diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph2C(Cp)(Flu)ZrCl2) as a syndiospecific metallocene catalyst for the polymerization of higher α-olefins, including this compound. nih.gov The resulting poly(this compound) was found to be highly syndiotactic. researchgate.netresearchgate.net
The microstructure of poly(this compound) homopolymers, particularly their tacticity, has been characterized using techniques such as 13C-NMR spectroscopy. dntb.gov.uamdpi.com These analyses have confirmed the high syndiotacticity of polymers produced with syndiospecific metallocene catalysts. researchgate.netdntb.gov.ua The stereotacticity of the polymer is a critical determinant of its physical properties, including its melting point and crystallinity. Highly syndiotactic poly(this compound) has been reported to have a high melting temperature. researchgate.net
Syndiospecific Polymerization of this compound using Metallocene Catalysts
Copolymerization with Alpha-Olefins
The copolymerization of this compound with various α-olefins has been explored to tailor the properties of the resulting polymers for specific applications.
The copolymerization of ethylene (B1197577) with this compound has been investigated using metallocene catalysts. researchgate.netdntb.gov.uajst.go.jpgoogle.com These studies have revealed an integrated effect between the catalyst and the comonomers, which influences the microstructure and macroscopic properties of the resulting copolymers. researchgate.netresearchgate.netdntb.gov.ua For example, the use of different metallocene catalysts can lead to copolymers with varying microstructures, ranging from random to those with segments rich in the comonomer. researchgate.net
The type of α-olefin comonomer used in copolymerization with this compound significantly impacts the microstructure and properties of the resulting copolymer. researchgate.net When this compound is copolymerized with linear higher α-olefins such as 1-hexene, 1-octene, or 1-decene, the incorporation of the linear comonomer can disrupt the syndiospecificity of the catalyst. researchgate.net This leads to a decrease in the melting point of the copolymer as the amount of the linear comonomer increases. researchgate.net
In contrast, when this compound is copolymerized with comonomers that have a similar "shape," such as 4-methyl-1-pentene (B8377) or allylcyclohexane (B1217954), the high syndiotacticity is maintained. researchgate.netnih.gov Consequently, the melting point of these copolymers remains relatively unchanged, even with significant incorporation of the comonomer. researchgate.net This suggests that the structural similarity of the monomers allows for the formation of a more uniform crystalline structure. nih.gov
Below is a table summarizing the effect of different comonomers on the melting point of this compound copolymers:
| Comonomer | Effect on Syndiotacticity | Effect on Melting Point |
| 1-Hexene | Interferes | Decreases with incorporation |
| 1-Octene | Interferes | Decreases with incorporation |
| 1-Decene | Interferes | Decreases with incorporation |
| 4-Methyl-1-pentene | Maintained | Remains almost unchanged |
| Allylcyclohexane | Maintained | Remains almost unchanged |
This table is based on findings from studies on the copolymerization of this compound with various α-olefins. researchgate.net
The interplay between the metallocene catalyst and the comonomers plays a crucial role in determining the final polymer architecture. researchgate.netresearchgate.netdntb.gov.ua Research has shown that the combination of a specific catalyst and comonomer can lead to distinct differences in the microstructure and properties of the copolymers. researchgate.net For instance, in the copolymerization of ethylene with this compound and allylcyclohexane using two different metallocene catalysts, the resulting copolymer microstructure varied from ideally random to having segments rich in the successive comonomer. researchgate.net
Specifically, allylcyclohexane tended to form copolymers with more successive comonomer segments, while this compound produced more randomly structured copolymers. researchgate.net The choice of catalyst further amplified these differences, highlighting the integrated effect of both the catalyst and the comonomer on the polymerization outcome. researchgate.net
Influence of Comonomer Type on Polymer Microstructure and Properties
Stereochemical Control in this compound Polymerization
The stereochemistry of poly(this compound) is profoundly influenced by the catalyst system employed, particularly with metallocene catalysts. These single-site catalysts offer a high degree of control over the polymer's microstructure, leading to polymers with specific tacticities. hhu.de The stereochemical outcome is primarily dictated by the catalyst's ligand framework and the resulting symmetry of the active site.
Enantiomorphic Site Control Mechanisms in Metallocene Catalysis
Enantiomorphic site control is a predominant mechanism governing the stereochemistry of polymers produced by chiral metallocene catalysts. wiley-vch.de In this mechanism, the chirality of the catalyst's active site dictates the stereoselective insertion of the incoming monomer. The growing polymer chain end has minimal influence on the stereochemistry of the next monomer insertion. This is in contrast to chain-end control, where the chirality of the last inserted monomer unit determines the stereochemistry of the incoming monomer.
In the case of C1-symmetric metallocenes, the two coordination sites are diastereotopic, meaning they have different steric environments. This can lead to different stereochemical outcomes, including the formation of hemi-isotactic polymers where chiral and achiral insertions alternate. wiley-vch.de For syndiotactic polymer formation, C-symmetric metallocenes are often employed, which have two enantiomorphic coordination sites. wiley-vch.de
The polymerization of this compound using a syndiospecific metallocene catalyst has been shown to produce highly syndiotactic poly(this compound). researchgate.net This indicates that an enantiomorphic site control mechanism is at play, where the catalyst structure forces alternating stereochemistry of the cyclopentyl side groups along the polymer chain.
Relationship between Catalyst Structure and Polymer Stereotacticity
The relationship between the metallocene catalyst structure and the resulting polymer stereotacticity is a well-established principle in olefin polymerization. The ligand framework of the metallocene, including the nature of the cyclopentadienyl-type ligands and any bridging groups, directly influences the geometry and chirality of the active site, thereby controlling the polymer's tacticity. hhu.de
The symmetry of the metallocene catalyst is a key determinant of stereocontrol. As mentioned, C2-symmetric catalysts typically produce isotactic polymers, while C-symmetric catalysts can yield syndiotactic polymers. wiley-vch.de The substituents on the ligands also play a crucial role. Bulky substituents can create a more defined chiral environment, enhancing the stereoselectivity of the catalyst. d-nb.info For example, modifications to the ligand or the bridge in C1-symmetric fluorenyl-metallocene catalysts can influence the degree of isotacticity in polypropylene (B1209903) by affecting the competition between site epimerization and chain propagation. mdpi.com
In the context of this compound, studies have shown that syndiospecific metallocene catalysts can produce highly syndiotactic homopolymers. researchgate.net Research on the copolymerization of this compound with other α-olefins, such as 1-hexene, 1-octene, and 1-decene, using a syndiospecific metallocene catalyst demonstrated that the incorporation of linear α-olefins can disrupt the syndiospecificity. researchgate.net This suggests that the "shape" of the comonomer plays a significant role in the stereocontrol exerted by the catalyst. nih.gov When this compound is copolymerized with monomers of a similar shape, like allylcyclohexane or 4-methyl-1-pentene, the high syndiotacticity is maintained. researchgate.netnih.gov
The following table summarizes the influence of the catalyst and comonomer on the stereotacticity of this compound copolymers.
| Catalyst Type | Comonomer | Resulting Polymer Stereotacticity | Reference |
| Syndiospecific metallocene | None (Homopolymerization) | Highly syndiotactic | researchgate.net |
| Syndiospecific metallocene | 1-Hexene | Reduced syndiotacticity | researchgate.net |
| Syndiospecific metallocene | 1-Octene | Reduced syndiotacticity | researchgate.net |
| Syndiospecific metallocene | 1-Decene | Reduced syndiotacticity | researchgate.net |
| Syndiospecific metallocene | Allylcyclohexane | Highly syndiotactic | nih.gov |
| Syndiospecific metallocene | 4-Methyl-1-pentene | Highly syndiotactic | nih.gov |
Synthesis and Properties of Functionalized this compound Copolymers
The introduction of functional groups into polyolefins is a significant area of research aimed at enhancing properties such as adhesion, printability, and compatibility with other materials. The copolymerization of olefins with functionalized comonomers is a direct approach to achieving this.
Copolymerization of 2-Allyl-2-methyl-1,3-cyclopentanedione (B1267027) and Related Derivatives
2-Allyl-2-methyl-1,3-cyclopentanedione is a functionalized monomer that can be used to introduce pendant five-membered rings with keto functionalities into a polymer chain. This monomer has been utilized in the synthesis of copolymers through copolymerization with ethylene. sigmaaldrich.cnsigmaaldrich.com The presence of the polar ketone groups in the resulting copolymer can significantly alter the properties of the polyethylene (B3416737) backbone.
The synthesis of such functionalized polyolefins can also be achieved through other methods like ring-opening metathesis polymerization (ROMP) of functionalized cyclopentene (B43876) derivatives. For instance, ester-functionalized polyolefins have been synthesized via ROMP of alkoxycarbonyl cyclopentenes. rsc.org These pendant ester groups can then be hydrolyzed to carboxylic acid groups, yielding polyolefins with regularly distributed carboxyl pendants. rsc.org
While detailed research findings specifically on the properties of copolymers of 2-allyl-2-methyl-1,3-cyclopentanedione are not extensively documented in the provided search results, general principles of functionalized polyolefins can be applied. The incorporation of polar functional groups is known to affect the thermal and mechanical properties of the resulting copolymers. For example, in the copolymerization of ethylene with various α-olefins catalyzed by (imido)vanadium(IV) dichloride complexes, the comonomer content and type were found to strongly influence the molecular weight and melting behavior of the copolymers. rsc.org
The table below provides some properties of 2-allyl-2-methyl-1,3-cyclopentanedione, a key monomer for functionalized copolymers.
| Property | Value | Reference |
| CAS Number | 26828-48-8 | sigmaaldrich.cnsigmaaldrich.com |
| Molecular Formula | C₉H₁₂O₂ | sigmaaldrich.com |
| Molecular Weight | 152.19 g/mol | sigmaaldrich.com |
| Boiling Point | 61-62 °C at 1 mmHg | sigmaaldrich.cn |
| Density | 1.026 g/mL at 25 °C | sigmaaldrich.cn |
| Refractive Index | n20/D 1.477 | sigmaaldrich.cn |
Advanced Spectroscopic and Analytical Characterization of Allylcyclopentane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an indispensable technique for the structural characterization of organic molecules, offering detailed insights into the connectivity and three-dimensional arrangement of atoms.
High-Resolution ¹³C NMR for Polymer Sequence Distribution and Stereochemistry
High-resolution ¹³C NMR spectroscopy is a primary method for determining the microstructure of polymers, including those derived from allylcyclopentane. The chemical shift of each carbon atom in the polymer backbone and side chains is highly sensitive to its local environment, providing a wealth of information on monomer sequence distribution and stereochemistry.
In the case of copolymers of ethylene (B1197577) and this compound, ¹³C NMR can be used to quantify the incorporation of the this compound comonomer and to determine the distribution of the monomer units along the polymer chain. For instance, the analysis of ethylene/allylcyclopentane copolymers synthesized with metallocene catalysts reveals that the microstructure can range from random to block-like, depending on the catalyst and reaction conditions. This is evidenced by the appearance of distinct signals in the ¹³C NMR spectrum corresponding to different triad (B1167595) sequences of ethylene (E) and this compound (A) units, such as EAE, AEA, and AAA. scialert.net
The insertion of the allyl group into the polymer chain can occur in several ways, leading to different regio- and stereoisomers. The primary insertion modes involve the formation of a 1,2- or a 2,1-adduct. Furthermore, cyclopolymerization can occur, leading to the formation of five-membered rings within the polymer backbone. Each of these structural variations gives rise to a unique set of signals in the ¹³C NMR spectrum, allowing for their identification and quantification.
A study on the copolymerization of ethylene with this compound (ACP) and allylcyclohexane (B1217954) (ACH) using metallocene catalysts highlighted the influence of the comonomer and catalyst on the resulting polymer microstructure. It was found that copolymers of this compound tended to have a more random structure compared to those of allylcyclohexane. scialert.net
Table 1: Illustrative ¹³C NMR Chemical Shift Assignments for Ethylene-Allylcyclopentane Copolymer Microstructures
| Carbon Atom | Chemical Shift (ppm) | Assignment |
| Methine (CH) in cyclopentyl ring | 40-45 | - |
| Methylene (CH₂) in cyclopentyl ring | 25-35 | - |
| Methylene (CH₂) in polymer backbone | 30-40 | Depends on sequence |
| Quaternary Carbon at branch point | >45 | - |
Note: The exact chemical shifts are dependent on the solvent, temperature, and the specific catalyst system used.
The stereochemistry of poly(this compound) can also be investigated using ¹³C NMR. The relative stereochemistry of adjacent cyclopentyl rings (meso or racemo diads) will influence the chemical shifts of the backbone and side-chain carbons, often leading to splitting of the resonance signals. bigchem.eu This allows for the determination of the tacticity of the polymer, which in turn affects its physical properties.
Elucidation of Reaction Intermediates and Product Structures of this compound
NMR spectroscopy is a powerful tool for studying reaction mechanisms by allowing for the direct observation and characterization of transient intermediates. muni.cz In reactions involving this compound, such as additions, oxidations, or metal-catalyzed transformations, NMR can provide crucial evidence for the formation of intermediates like carbocations, radicals, or organometallic species. muni.cznih.gov
For example, in an acid-catalyzed hydration of the allyl double bond, ¹H and ¹³C NMR could be used to detect the formation of a secondary or tertiary carbocation intermediate by observing the characteristic downfield shifts of the corresponding carbon and proton signals. The subsequent reaction of this intermediate with water would lead to the final alcohol product, whose structure can be unequivocally confirmed by a full NMR analysis, including 2D techniques like COSY and HSQC.
In organometallic catalysis, such as palladium-catalyzed cross-coupling reactions, NMR is instrumental in identifying the various catalytic species in the reaction mixture. For instance, the formation of a π-allyl palladium complex as an intermediate could be identified by the upfield shift of the allyl proton signals in the ¹H NMR spectrum. The monitoring of the reaction progress by NMR can provide kinetic data and insights into the catalytic cycle. muni.cz
Table 2: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| =CH₂ | 4.93 - 4.98 | 114.3 |
| -CH= | 5.80 | 139.1 |
| -CH₂-allyl | 2.05 | 39.0 |
| -CH-cyclopentyl | 1.86 | 43.1 |
| -CH₂-cyclopentyl (adjacent to CH) | 1.73 | 32.5 |
| -CH₂-cyclopentyl | 1.51 - 1.59 | 25.2 |
| -CH₂-cyclopentyl | 1.14 | - |
Data obtained from publicly available spectral databases and may vary with experimental conditions. mdpi.com222.198.130
Advanced NMR Techniques for Structural Elucidation
For complex molecules like derivatives of this compound or its polymers, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. Advanced 2D NMR techniques are essential for unambiguous structural assignment. unifr.chmt.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the vinyl protons and the allylic protons, as well as between the protons within the cyclopentyl ring, helping to trace the carbon skeleton. unifr.ch
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon resonances based on the more easily assigned proton spectrum. unifr.chedinst.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule together. For instance, in a derivative of this compound, HMBC could show a correlation from the allylic protons to the carbons of a substituent. mt.com
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. By running different DEPT experiments (e.g., DEPT-90 and DEPT-135), one can determine the multiplicity of each carbon signal, which greatly aids in the assignment of the ¹³C NMR spectrum. mt.com
By combining these advanced NMR techniques, a comprehensive and unambiguous structural elucidation of this compound and its derivatives can be achieved.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions. capes.gov.braip.org
Characterization of Molecular Conformations and Intermolecular Interactions
The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The substitution of an allyl group on the ring influences the conformational equilibrium. The allyl substituent can occupy either an axial or an equatorial position, and each conformation will have a distinct vibrational spectrum. edinst.com
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of different conformers of this compound. unifr.ch These calculated spectra can then be compared with experimental IR and Raman spectra to identify the predominant conformation in a given phase (gas, liquid, or solid). For example, specific vibrational modes, such as C-H bending or C-C stretching frequencies of the cyclopentyl ring, are expected to shift depending on the axial or equatorial position of the allyl group. edinst.com
Intermolecular interactions, such as hydrogen bonding in derivatives of this compound (e.g., alcohols or carboxylic acids), can also be studied by vibrational spectroscopy. The formation of hydrogen bonds typically leads to a broadening and a red-shift of the stretching frequency of the involved functional group (e.g., the O-H stretch).
Differentiation of Isomeric Forms of this compound and Related Compounds
Infrared and Raman spectroscopy are powerful tools for distinguishing between structural isomers. Isomers of this compound, such as those with the double bond at a different position in the side chain (e.g., 1-cyclopentylprop-1-ene or 2-cyclopentylprop-1-ene), will exhibit distinct vibrational spectra.
The key differences would be observed in the regions of the C=C stretching vibration and the C-H stretching and bending vibrations associated with the double bond. For instance, the C=C stretching frequency is sensitive to the substitution pattern around the double bond. A terminal double bond (as in this compound) will have a characteristic C=C stretching frequency and out-of-plane C-H bending modes that are different from an internal double bond.
Raman spectroscopy can be particularly useful for differentiating isomers due to its sensitivity to the polarizability of bonds. The C=C bond, being highly polarizable, often gives a strong and sharp signal in the Raman spectrum, making it a good diagnostic peak. aip.org By comparing the "fingerprint" region (typically below 1500 cm⁻¹) of the IR and Raman spectra of different isomers with reference spectra or computational predictions, a clear differentiation can be made. capes.gov.br
Table 3: General Vibrational Frequency Ranges for Distinguishing Alkene Isomers
| Vibrational Mode | Frequency Range (cm⁻¹) | Comments |
| =C-H Stretch | 3000 - 3100 | Present for hydrogens on the double bond. |
| C=C Stretch | 1620 - 1680 | Position depends on substitution and conjugation. |
| =C-H Out-of-plane Bend | 650 - 1000 | Highly characteristic of the substitution pattern. |
This systematic application of advanced spectroscopic techniques provides a robust framework for the comprehensive characterization of this compound and its derivatives, which is essential for controlling their synthesis and understanding their properties.
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a primary and powerful non-destructive technique used to investigate the structural properties of polymeric materials. For polymers derived from this compound, XRD, particularly Wide-Angle X-ray Diffraction (WAXD), provides critical insights into the arrangement of polymer chains in the solid state. This analysis allows for the determination of the crystalline structure and the quantification of the crystalline fraction within the material, which are paramount factors influencing the physical, mechanical, and thermal properties of the polymer. units.itrroij.com
Crystalline Structure Determination of this compound-Derived Polymers
The formation of a well-defined crystalline structure in polymers requires a high degree of stereochemical regularity along the polymer backbone. ntu.edu.sg In the case of this compound, polymerization using specific metallocene catalysts has been shown to produce highly syndiotactic homopolymers. researchgate.netresearchgate.net This regular, alternating arrangement of the pendant cyclopentyl groups along the polymer chain facilitates efficient packing into an ordered, three-dimensional lattice. The bulky nature of the cyclopentyl group significantly influences the chain conformation, often forcing the polymer backbone into a helical structure to minimize steric hindrance. researchgate.net
Early structural studies using X-ray diffraction have successfully elucidated the unit cell parameters and chain conformation for poly(this compound). The polymer was found to crystallize in a tetragonal system, with the chains adopting a complex helical structure. Specifically, the helix is described as a 24₇ helix, which indicates that the repeating structural motif involves 24 monomer units arranged in 7 turns of the helix. researchgate.net This complex arrangement highlights the influence of the pendant cycloalkyl group on the crystalline packing.
For comparison, poly(allylcyclohexane), a polymer with a similar pendant cycloalkyl group, has been observed to exhibit polymorphism, crystallizing in at least two different forms (tetragonal and hexagonal), each with a distinct helical structure (10₃ and 3₁ helices, respectively). researchgate.net The detailed crystallographic data for poly(this compound) as determined by X-ray diffraction are summarized in the table below.
| Polymer | Crystal System | Unit Cell Parameter 'a' (Å) | Unit Cell Parameter 'c' (Å) | Chain Conformation (Helix) | Source |
|---|---|---|---|---|---|
| Poly(this compound) | Tetragonal | 20.34 | 47.49 | 24₇ | researchgate.net |
| Poly(allylcyclohexane) - Form I | Tetragonal | 21.06 | 20.09 | 10₃ | researchgate.net |
| Poly(allylcyclohexane) - Form II | Hexagonal | 19.12 | 6.33 | 3₁ | researchgate.net |
Quantitative Assessment of Polymer Crystallinity
Semi-crystalline polymers are composed of both ordered crystalline regions and disordered amorphous regions. The degree of crystallinity, or the mass fraction of the crystalline phase, is a crucial parameter that dictates the material's properties. This quantitative assessment can be performed using WAXD by analyzing the diffraction pattern, which consists of sharp, well-defined Bragg peaks superimposed on a broad, diffuse amorphous halo. units.it The degree of crystallinity is calculated by separating the integrated intensities of the crystalline peaks (Ic) and the amorphous halo (Ia).
The crystallinity of polymers derived from this compound is highly dependent on their chemical structure, particularly in the case of copolymers. The incorporation of comonomers into the poly(this compound) chain can either preserve or disrupt the crystalline order. Research has introduced the concept of “monomer similarity, crystal compatibility,” which posits that if the comonomer has a structure similar to this compound, it can be incorporated into the crystal lattice without significantly reducing crystallinity. nih.gov This phenomenon, known as isomorphism or cocrystallization, allows for the formation of a mixed crystal.
The table below summarizes the research findings on how comonomer structure and incorporation affect the crystalline properties of this compound copolymers.
| Copolymer System | Comonomer Type | Effect on Crystallinity | Observed Macroscopic Property Change | Source |
|---|---|---|---|---|
| This compound-co-Ethylene | Structurally Dissimilar (Linear) | Disrupts crystalline structure; reduces crystallinity | Melting point and enthalpy of fusion decrease with increasing comonomer content | researchgate.net |
| This compound-co-1-Hexene | Structurally Dissimilar (Linear α-Olefin) | Interferes with syndiospecificity and disrupts crystal packing | Melting point decreases with comonomer incorporation | researchgate.net |
| This compound-co-1-Decene | Structurally Very Different (Long-chain α-Olefin) | Significant disruption of crystal lattice | A much lower melting point is obtained compared to the homopolymer | nih.gov |
| Copolymers with Structurally Similar Monomers | Hypothetically, a comonomer with a similar cycloalkyl group | Potential for co-crystallization ("crystal compatibility") | Relatively high melting point and crystallinity may be retained | nih.gov |
Computational Chemistry and Theoretical Investigations of Allylcyclopentane
Density Functional Theory (DFT) Studies on Allylcyclopentane Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the reactivity of chemical compounds, including this compound. frontiersin.orgnih.gov DFT methods allow for the detailed examination of electronic structure, optimization of molecular geometries, and the calculation of energy landscapes for chemical reactions, providing valuable insights into reaction mechanisms and kinetics. frontiersin.orgnih.govstackexchange.com
Electronic Structure and Molecular Geometry Optimizations
First-principles electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. ornl.govuu.se For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. stackexchange.comcrystalsolutions.eu These calculations systematically adjust the positions of the atoms to find the arrangement with the lowest possible ground state energy. stackexchange.com
In a study comparing hydrogen abstraction reactions of various allyl-type monomers, the geometry of this compound ether (a related compound) was optimized using the B3LYP/6-311++g(d,p) level of theory. nih.govresearchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, in a related cyclic compound, allylcyclohexane (B1217954), DFT studies have revealed C-C bond lengths in the cyclohexane (B81311) ring to be approximately 1.54 Å and the C=C bond of the allyl group to be about 1.34 Å. The dihedral angle between the allyl group and the cyclohexane ring was determined to be 55.2°, a value that minimizes steric strain. Similar detailed structural parameters for this compound can be obtained through these computational methods.
The electronic properties of this compound are also elucidated through DFT. Key descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies are calculated. frontiersin.orgnih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. frontiersin.orgnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. For comparison, in a study of allyl-type monomers, the HOMO-LUMO energy gap for 4-cyclopentane olefin (CYC) was calculated, providing a benchmark for understanding the reactivity of the this compound system. frontiersin.org
The electrostatic potential (ESP) surface is another important feature derived from electronic structure calculations. frontiersin.org The ESP map provides a visualization of the charge distribution on the molecular surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for predicting intermolecular interactions and sites of reactivity. frontiersin.orgopenmopac.net
Table 1: Calculated Electronic Properties of Allyl-Type Monomers
| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |
|---|---|---|---|
| 1-octene (OCT) | - | - | - |
| Allyl butyl ether (ABE) | - | - | 201.25 |
| 4-cyclopentane olefin (CYC) | - | - | - |
| Allyl cyclopentane (B165970) ether (ACE) | - | - | - |
Calculation of Activation Energies and Reaction Pathways for this compound Transformations
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which allows for the determination of activation energies (Ea) and the elucidation of reaction pathways. omnicalculator.comlibretexts.org The activation energy represents the minimum energy barrier that must be overcome for a reaction to occur. byjus.com
A significant application of these calculations for allyl compounds is the study of hydrogen abstraction reactions, a key step in many polymerization and oxidation processes. frontiersin.orgnih.govresearchgate.net In a study involving allyl cyclopentane ether (ACE), the activation energies for hydrogen abstraction by thioxanthone-based photoinitiators were calculated. frontiersin.orgnih.gov The Ea values for reactions involving allyl ether monomers like ACE were found to be in the range of 10.47–12.84 kcal/mol, which was lower than that of analogous allyl monomers (12.27–14.06 kcal/mol), indicating higher reactivity for the allyl ether systems. frontiersin.orgnih.gov
The general steps for calculating activation energy from theoretical data involve identifying the structures of the reactants, the transition state (TS), and the products on the potential energy surface. frontiersin.org The activation energy is then calculated as the difference in energy between the reactants and the transition state. frontiersin.org
Table 2: Calculated Thermodynamic and Kinetic Data for Hydrogen Abstraction Reactions
| Reacting System | ΔrH (kcal/mol) | ΔrG (kcal/mol) | Ea (kcal/mol) |
|---|---|---|---|
| ITX + CYC | -21.26 | -21.42 | 14.45 |
| ITX + ACE | -26.28 | -26.49 | 12.84 |
Source: Adapted from Zhao et al. (2022). frontiersin.org ΔrH: Enthalpy of reaction; ΔrG: Gibbs free energy of reaction; Ea: Activation energy.
These calculations not only provide quantitative data but also help in understanding the factors that influence reactivity, such as steric hindrance and electronic effects. rsc.org For example, in catalytic reactions, the steric bulk of the cyclopentyl group in this compound can influence the rate of reaction compared to less bulky alkenes. rsc.org
Analysis of Transition States and Intrinsic Reaction Coordinates
The transition state (TS) is a critical point on the reaction pathway, representing the highest energy barrier between reactants and products. rowansci.comlibretexts.org Identifying the TS structure is a key objective of computational reaction mechanism studies. A true transition state is characterized as a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. frontiersin.orgresearchgate.netrowansci.com
Once a transition state is located and verified, the Intrinsic Reaction Coordinate (IRC) path can be calculated. rowansci.comscm.comuni-rostock.de An IRC calculation traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactants and products. rowansci.comscm.com This confirms that the identified TS is indeed the correct one for the reaction under investigation. frontiersin.orgrowansci.com
In the study of hydrogen abstraction from allyl cyclopentane ether (ACE), IRC calculations were performed to verify that the located transition states correctly connected the reactants (ACE and the photoinitiator) with the products (the resulting radicals). frontiersin.orgresearchgate.net The analysis of the TS geometry reveals important details about the bond-breaking and bond-forming processes. For instance, in the TS for hydrogen abstraction, the C-H bond being broken is elongated, and the new O-H bond being formed is partially established. frontiersin.org
The distortion/interaction model, also known as the activation strain model, can be applied to analyze the activation energy. frontiersin.org This model partitions the activation energy (Ea) into two components: the deformation energy (Ed), which is the energy required to distort the reactants into their geometries in the transition state, and the interaction energy (Ei), which represents the actual interaction between the deformed reactants in the TS. frontiersin.org This analysis provides deeper insight into the factors controlling the reaction barrier. frontiersin.org
Molecular Modeling and Simulation of this compound Systems
Molecular modeling and simulation extend beyond static DFT calculations to predict dynamic properties and the behavior of larger systems, such as polymers derived from this compound.
Prediction of Spectroscopic Properties from Quantum Chemical Calculations
Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties of molecules, which can aid in their experimental identification and characterization. wikipedia.orgjocpr.comresearchgate.net By solving the Schrödinger equation, these methods can predict properties that are manifested in different types of spectroscopy, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
For this compound, quantum chemical methods can be used to calculate its vibrational frequencies. These calculated frequencies can then be compared with experimental IR spectra to help assign the observed absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts, particularly for ¹³C, can be predicted. acs.org These theoretical predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. jocpr.commdpi.com While high-level methods can provide very accurate spectroscopic data, even more accessible methods like DFT can offer results that are sufficiently reliable for many practical purposes. mdpi.com
Polymer Property Prediction through Computational Fluid Dynamics
While directly predicting polymer properties from a single monomer like this compound is a complex, multi-scale problem, computational methods are increasingly used to bridge this gap. Polymers derived from this compound, such as poly(this compound), can be investigated using computational tools. acs.org
Computational Fluid Dynamics (CFD) is a simulation technique primarily used for modeling fluid flow and related phenomena, such as heat transfer and chemical reactions. numberanalytics.comliberty.edu In the context of polymer science, CFD is crucial for simulating and optimizing polymerization processes in reactors. liberty.edu By modeling the flow, mixing, and heat transfer within a reactor where this compound is being polymerized, CFD can help predict how reaction conditions affect the properties of the resulting polymer, such as molecular weight distribution. liberty.edu
More advanced molecular modeling techniques are being developed to predict bulk polymer properties directly from the monomer structure. arxiv.orggithub.com These methods often involve simulating the behavior of polymer chains and their interactions. amazonaws.com For instance, molecular dynamics simulations can be used to study the conformational dynamics of poly(this compound) chains and predict mechanical properties. numberanalytics.com While CFD itself focuses on the macroscopic process, the data it provides on reaction conditions can be used as input for these more detailed polymer property prediction models. amazonaws.com The ultimate goal is to establish a computational workflow that links monomer structure, polymerization process conditions (modeled by CFD), and final polymer properties. arxiv.org
Quantum Chemical Descriptors for this compound Reactivity
Quantum chemical descriptors derived from computational chemistry provide profound insights into the reactivity and stability of molecules. For this compound, these descriptors, particularly those arising from Density Functional Theory (DFT), are instrumental in understanding its chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Correlation
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the reactive nature of a molecule. irjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.comwuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com
A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. irjweb.com Conversely, a larger HOMO-LUMO gap suggests greater stability and lower reactivity. irjweb.com
In the context of allyl compounds, the reactivity is significantly influenced by the allyl group (CH₂=CH-CH₂-). frontiersin.org Computational studies on analogous allyl-type monomers reveal that the presence of the double bond and the adjacent allylic protons are key features determining their reactivity. frontiersin.org For this compound, the HOMO is expected to be localized around the π-bond of the allyl group, making this region susceptible to electrophilic attack. The LUMO, conversely, would be the primary site for nucleophilic attack.
The reactivity of allyl compounds can be compared by examining their HOMO-LUMO energy gaps. For instance, in a study of various allyl monomers, it was found that differences in the HOMO-LUMO gap correlated with their reactivity in hydrogen abstraction reactions. frontiersin.org A higher HOMO-LUMO energy gap was found to imply higher kinetic energy and greater chemical reactivity. frontiersin.org While specific computational data for this compound is not extensively documented in dedicated studies, the general principles derived from similar molecules can be applied. The table below illustrates typical HOMO, LUMO, and energy gap values for representative allyl compounds, calculated at a specific level of theory, to provide a comparative context for understanding this compound's potential reactivity.
| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |
|---|---|---|---|
| Allyl Cyanide (ACE) | -201.25 | -20.08 | 181.17 |
| Allyl Butyl Ether (ABE) | -195.89 | -5.65 | 190.24 |
| Cyclohexyl Allyl Ether (CYC) | -196.53 | -5.02 | 191.51 |
| Octyl Allyl Ether (OCT) | -196.51 | -4.64 | 191.87 |
Note: The data in this table is based on analogous allyl compounds from a comparative study and is intended to be illustrative of the typical range of values for such molecules. frontiersin.org
Thermochemical Stability Assessments of this compound Isomers
The thermochemical stability of isomers can be evaluated by comparing their standard heats of formation (ΔHf°). A more negative (or less positive) heat of formation indicates a more stable isomer. youtube.com Computational and experimental studies on the heats of formation of various cyclic and acyclic alkenes provide valuable data for assessing the relative stabilities of this compound and its isomers.
One such study measured the heats of vaporization and calculated the gaseous heats of formation for several five- and six-membered ring alkenes. cdnsciencepub.com This research provides a basis for comparing the stability of this compound with its structural isomers, such as those with the double bond in an endocyclic versus an exocyclic position, or with different alkyl substituents on the ring.
For instance, the stability of isomers is influenced by factors like ring strain and the substitution pattern of the double bond. cdnsciencepub.com Generally, endocyclic double bonds tend to be more stable than exocyclic double bonds in cyclopentane derivatives. cdnsciencepub.com Furthermore, branched alkanes are typically more stable than their linear counterparts. youtube.com
The table below presents the gaseous heats of formation for this compound and some of its isomers, allowing for a direct comparison of their thermodynamic stabilities.
| Compound | Gaseous Heat of Formation (ΔHf°(g), kcal/mol) |
|---|---|
| This compound | -11.33 ± 0.27 |
| Ethylidenecyclopentane (B1584536) | -12.21 ± 0.21 |
| 1-Ethylcyclopentene | -12.60 ± 0.26 |
| Vinylcyclohexane (B147605) | -16.93 ± 0.22 |
Data sourced from a study on the heats of formation of cyclic alkenes. cdnsciencepub.com
From this data, it can be observed that 1-ethylcyclopentene is the most stable among the C₈H₁₄ cyclopentane derivatives listed, followed by ethylidenecyclopentane and then this compound. cdnsciencepub.com This suggests that for this ring system, an endocyclic double bond (as in 1-ethylcyclopentene) is thermodynamically more favorable than an exocyclic double bond (ethylidenecyclopentane) or a double bond in a side chain (this compound). cdnsciencepub.com The greater stability of vinylcyclohexane compared to this compound is primarily attributed to the lower ring strain in a cyclohexane ring compared to a cyclopentane ring. cdnsciencepub.com
Environmental Fate and Biodegradation Research Pertaining to Allylcyclopentane
Biodegradation Potential and Mechanisms in Environmental Compartments
The structure of allylcyclopentane (C8H14), featuring a cyclopentane (B165970) ring and an allyl group, influences its susceptibility to microbial attack. The double bond in the allyl group and the cyclic alkane structure are key sites for enzymatic action.
In addition to experimental studies, computational models like the Estimation Programs Interface (EPI) Suite™ have been used to predict the environmental fate of this compound. The BIOWIN v4.10 software within EPI Suite, which uses various models to estimate the probability of biodegradation, predicted that this compound is expected to be readily biodegradable. cefic-lri.org
Table 1: Summary of Ready Biodegradability Studies on this compound
| Test Guideline | Inoculum | Test Duration | Initial Conc. | Measurement Parameter | Degradation (%) | Conclusion | Source |
|---|---|---|---|---|---|---|---|
| OECD 301 C | Activated Sludge | 14 days | 100 mg/L | BOD | 88.4% | Readily Biodegradable | cefic-lri.org |
| OECD 301 C | Activated Sludge | 14 days | 100 mg/L | GC | 100% | Readily Biodegradable | cefic-lri.org |
| Not specified | Activated Sludge | 28 days | 100 mg/L | BOD | 52% | Readily Biodegradable | cefic-lri.org |
| Not specified | Activated Sludge | 28 days | 100 mg/L | GC | 73% | Readily Biodegradable | cefic-lri.org |
Specific studies identifying the intermediate metabolites of this compound biodegradation were not found in the reviewed literature. However, the measurement of ultimate biodegradation (conversion to CO2, water, and mineral salts) in OECD 301 tests indicates that microorganisms can mineralize the compound. cefic-lri.orgconcawe.eu
Based on the degradation of similar compounds, potential pathways can be inferred. For alicyclic hydrocarbons, aerobic degradation often begins with the oxidation of the alkyl side chain or the ring itself. The presence of the allyl group's double bond provides a reactive site for initial enzymatic attack.
Under anaerobic conditions, a study on the biodegradation of a similar alicyclic hydrocarbon, ethylcyclopentane, by a sulfate-reducing bacterial enrichment showed a pathway initiated by the addition of the hydrocarbon to fumarate, forming ethylcyclopentylsuccinic acids. nih.gov This is a common activation mechanism for hydrocarbons in anaerobic environments. nih.gov While this provides a potential model, it is important to note that this pathway was determined for a different, yet structurally related, compound under anaerobic conditions, whereas this compound has been shown to be readily biodegradable under aerobic conditions. cefic-lri.orgnih.gov The specific metabolites for this compound remain to be experimentally verified.
Laboratory and Simulation Studies of this compound Biodegradation in Water, Soil, and Sludge
Transport and Distribution Dynamics of this compound in the Environment
The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, such as its volatility, water solubility, and tendency to adsorb to soil and sediment.
This compound is characterized as a volatile organic compound (VOC). thermofisher.com Its vapor pressure of 14.5 mmHg at 25°C and low water solubility indicate that volatilization is a significant environmental fate process. thermofisher.comnih.gov If released into water, it is expected to float and evaporate readily from the surface. thermofisher.com If released to soil, its volatility suggests it will likely be mobile in the environment through air transport. thermofisher.com
Adsorption to soil and sediment is another key process. The tendency of a chemical to adsorb is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com This coefficient can be estimated from a substance's octanol-water partition coefficient (log Kow). This compound has a high log Kow of approximately 3.5, which suggests a strong tendency to partition from water into organic phases like soil organic matter. nih.govnih.gov A high Koc value indicates that the compound will be strongly adsorbed to soil and organic matter, reducing its mobility in water and making it less likely to leach into groundwater. chemsafetypro.com This is consistent with modeling data that predicts a high percentage of this compound will partition into the soil compartment. cefic-lri.org
Environmental fate models are used to predict how a chemical will be distributed among various environmental compartments and how long it will persist. For this compound, the Mackay fugacity model has been used to estimate its environmental distribution. cefic-lri.org Fugacity models use a chemical's physical properties to predict its "escaping tendency" from different phases (air, water, soil, sediment), thereby determining its equilibrium distribution. unipd.itroutledge.com
A Level III Mackay fugacity model simulation for this compound predicted that if the chemical is released into the environment, the majority will partition into the soil. cefic-lri.org The predicted distribution is as follows:
Soil: 72%
Water: 26.9%
This distribution highlights the importance of soil as a primary environmental sink for this compound. cefic-lri.org The model also provides estimates for the persistence of the chemical in these compartments. The predicted half-life for this compound is 15 days in water and 30 days in soil. cefic-lri.org These relatively short half-lives, combined with its ready biodegradability, suggest that this compound is not persistent in the environment. cefic-lri.org
Table 2: Predicted Environmental Distribution and Persistence of this compound
| Model | Parameter | Compartment | Value | Source |
|---|---|---|---|---|
| Mackay Fugacity Model Level III | Partitioning | Soil | 72% | cefic-lri.org |
| Mackay Fugacity Model Level III | Partitioning | Water | 26.9% | cefic-lri.org |
| EPI Suite™ | Half-life | Water | 15 days (360 hrs) | cefic-lri.org |
| EPI Suite™ | Half-life | Soil | 30 days (720 hrs) | cefic-lri.org |
Advanced Applications and Future Research Trajectories for Allylcyclopentane
Development of Novel Catalytic Systems for Allylcyclopentane-Based Transformations
The development of innovative catalytic systems is crucial for unlocking the full potential of this compound in chemical synthesis. Research is ongoing to design catalysts that can facilitate a variety of transformations with high efficiency and selectivity.
Catalytic hydrogenation is a fundamental reaction for converting unsaturated compounds like this compound into their saturated counterparts. libretexts.org This process typically requires a metal catalyst to proceed. libretexts.orgstanford.edu While traditional catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are effective, newer catalysts are being explored to enhance reaction conditions and selectivity. libretexts.org For instance, ruthenium-based catalysts have shown promise in the hydrogenation of olefins under milder conditions. tcichemicals.com
Catalytic oxidation of this compound can yield valuable oxygenated products. The outcome of the oxidation is highly dependent on the catalyst and reaction conditions. For example, using a ruthenium catalyst with sodium periodate (B1199274) as the oxidant can lead to the formation of the corresponding carboxylic acid. researchgate.net Bimetallic catalysts, such as those combining precious metals like platinum and palladium, are also being investigated for the oxidation of volatile organic compounds, offering potential pathways for this compound conversion. mdpi.com
Metathesis is a powerful tool for forming new carbon-carbon double bonds. Ruthenium alkylidene complexes are effective catalysts for the cross-metathesis of this compound with other olefins, enabling the synthesis of more complex molecules. google.comgoogle.com These reactions are pivotal in creating novel structures for various applications.
Recent advancements have also seen the application of gold-catalyzed Heck reactions, which provide a complementary regioselectivity compared to other transition metal-catalyzed processes. chemrxiv.org In the presence of a gold catalyst, this compound can react with aryl iodides to produce allylic Heck products with high stereoselectivity. chemrxiv.org Similarly, titanium-based catalysts have been utilized in reactions involving N-methylanilines and terminal alkenes like this compound to selectively form branched products. sci-hub.se
Engineering of Advanced Polymeric Materials from this compound Monomers
The unique structure of this compound makes it an attractive monomer for the synthesis of advanced polymeric materials with tailored properties. cymitquimica.com The polymerization of this compound can be achieved through various catalytic systems, leading to polymers with distinct microstructures and characteristics.
Metallocene catalysts have been instrumental in the polymerization of this compound. nih.govresearchgate.netx-mol.com Syndiospecific metallocene catalysts, for example, can produce highly syndiotactic poly(this compound). x-mol.com The properties of the resulting polymers, such as their melting point, can be tuned by copolymerizing this compound with other α-olefins. nih.govx-mol.com Research has shown that the structural similarity between the comonomers plays a significant role in the properties of the final copolymer. nih.govx-mol.com For instance, copolymerization with structurally similar monomers like allylcyclohexane (B1217954) results in copolymers that maintain high syndiotacticity and a relatively unchanged melting point. nih.govx-mol.com
The integration of this compound into copolymers with monomers like ethylene (B1197577) has also been explored using metallocene catalysts. researchgate.netacs.orgresearchgate.net The choice of catalyst and comonomer has been found to have an integrated effect on the microstructure and macroscopic properties of the resulting copolymers. researchgate.netresearchgate.net These studies open up possibilities for creating a wide range of ethylene-allylcyclopentane copolymers with varying properties for different applications.
Sustainable Synthesis and Green Chemistry Principles Applied to this compound Chemistry
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. yale.edurroij.comsigmaaldrich.com These principles are highly relevant to the synthesis and transformations of this compound.
Key green chemistry principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalytic reagents. yale.eduacs.org In the context of this compound, this translates to designing synthetic routes that are efficient and generate minimal byproducts. The use of catalytic processes, as discussed in section 8.1, is inherently greener than using stoichiometric reagents because catalysts can be used in small amounts and often recycled. yale.edu
The development of syntheses in environmentally benign solvents, or even in the absence of a solvent, is another core aspect of green chemistry. acs.org For instance, some ruthenium-catalyzed hydrogenations can be performed under neat conditions. tcichemicals.com Furthermore, designing chemical products that degrade into innocuous substances after their use is a crucial long-term goal. yale.edu Research into the biodegradability of this compound-based polymers will be an important area of future investigation.
Theoretical Prediction and Experimental Validation of Underexplored this compound Reactivity
Computational chemistry provides powerful tools to predict and understand the reactivity of molecules like this compound. nextmol.comrsc.org By using mathematical models and computer simulations, researchers can investigate reaction mechanisms and predict the outcomes of chemical transformations, which can then be validated through experimental work. nextmol.com
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. nih.govresearchgate.net For allyl-type monomers, DFT calculations have been employed to investigate the thermodynamics and kinetics of reactions such as hydrogen abstraction. nih.govresearchgate.netfrontiersin.org These theoretical studies can provide valuable insights into reaction barriers and the relative reactivity of different sites within the this compound molecule, guiding the design of new experiments. For example, computational studies can help in understanding the synergistic effects observed in bimetallic catalysts used for this compound transformations. researchgate.net
The interplay between theoretical predictions and experimental validation is crucial for advancing the chemistry of this compound. rsc.org For instance, theoretical models can predict the regioselectivity and stereoselectivity of a catalytic reaction, which can then be tested in the laboratory. Discrepancies between theoretical and experimental results can, in turn, lead to refinements of the theoretical models and a deeper understanding of the underlying chemical principles. This synergistic approach will be vital for uncovering and harnessing the full reactive potential of this compound in the future.
Below is a data table summarizing the properties of some of the catalysts and compounds mentioned:
| Catalyst/Compound | Transformation | Key Findings |
| Metallocene Catalysts | Polymerization | Produces highly syndiotactic poly(this compound); copolymer properties depend on comonomer structure. nih.govx-mol.com |
| Ruthenium Alkylidene Catalysts | Olefin Metathesis | Effective for cross-metathesis reactions to form new C=C bonds. google.comgoogle.com |
| Gold Catalysts | Heck Reaction | Provides complementary regioselectivity in coupling with aryl iodides. chemrxiv.org |
| Titanium Catalysts | Hydroamination | Selectively forms branched products in reactions with N-methylanilines. sci-hub.se |
| Ruthenium Catalysts | Oxidation | Can oxidize this compound to the corresponding carboxylic acid. researchgate.net |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing allylcyclopentane in academic research?
- Methodological Answer : The synthesis of this compound typically involves cyclopentane derivatives and allylation reactions. To optimize purity (>98%), use gas chromatography (GC) with flame ionization detection (FID) for monitoring reaction progress. For characterization, employ H and C NMR to confirm the allyl group’s position and cyclopentane ring integrity. Mass spectrometry (MS) can verify molecular weight (MW: 96.17 g/mol). Ensure experimental sections detail solvent selection, catalyst (e.g., palladium complexes), and reaction conditions (temperature, pressure). New compounds require elemental analysis and spectral data, while known compounds should reference prior synthesis methods .
Q. How can researchers ensure reproducibility in this compound synthesis?
- Methodological Answer : Reproducibility hinges on meticulous documentation of reaction parameters (e.g., molar ratios, catalyst loading, and reaction time). Use standardized protocols from peer-reviewed literature, and include error margins for key variables. For example, thermodynamic data from gas-phase studies (e.g., enthalpy of formation: ΔH = 14.77 kcal/mol) should be cross-validated using calorimetry . Raw data (e.g., NMR spectra, GC traces) must be archived in supplementary materials, adhering to journal guidelines for transparency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : this compound (CAS 3524-75-2) is flammable and requires storage in inert atmospheres. Use fume hoods for synthesis, and consult Safety Data Sheets (SDS) for spill management. Toxicity data is limited, so implement glovebox techniques for prolonged exposure scenarios. Document safety procedures in appendices, referencing institutional guidelines for hazardous materials .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical thermodynamic data for this compound?
- Methodological Answer : Discrepancies in thermodynamic properties (e.g., residual ΔH = 5.27 kcal/mol in gas-phase studies ) may arise from approximations in density functional theory (DFT). To address this, compare multiple computational models (e.g., B3LYP vs. M06-2X) with high-level ab initio methods (CCSD(T)). Validate results against experimental values using statistical tools like root-mean-square deviation (RMSD). Publish computational parameters (basis sets, solvation models) in supplementary materials .
Q. What strategies are effective for analyzing this compound’s reactivity in catalytic systems?
- Methodological Answer : Investigate this compound’s behavior in transition-metal-catalyzed reactions (e.g., hydrofunctionalization) using kinetic isotope effects (KIE) and Hammett plots. For example, monitor regioselectivity in allylic C–H activation via in-situ IR spectroscopy. Compare turnover frequencies (TOF) with analogous alkenes (e.g., cyclohexene) to identify steric/electronic influences. Data should be contextualized with mechanistic studies (e.g., deuterium labeling) .
Q. How should researchers address inconsistencies in this compound’s spectral data across studies?
- Methodological Answer : Contradictions in NMR or IR spectra may stem from solvent effects or impurities. Replicate experiments using ultra-pure solvents (e.g., deuterated chloroform filtered through molecular sieves). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For unresolved issues, perform collaborative inter-laboratory studies and publish raw spectral datasets .
Data Presentation & Publication Guidelines
Q. What are best practices for visualizing this compound’s structural and reactivity data in manuscripts?
- Methodological Answer : For structural clarity, include optimized DFT geometries (bond lengths/angles) in tables and reaction coordinate diagrams. Avoid overcrowding figures with excessive chemical structures; prioritize 2–3 key intermediates. Use color-coding for electron density maps (e.g., blue=electrophilic regions). Follow journal-specific formatting for schemes and appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
